N-((4-Benzylmorpholin-2-YL)methyl)ethanamine
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Overview
Description
N-((4-Benzylmorpholin-2-YL)methyl)ethanamine is a chemical compound with the CAS Number: 868770-14-3 and a linear formula of C14H22N2O . It has a molecular weight of 234.34 g/mol . The IUPAC name for this compound is N-[(4-benzyl-2-morpholinyl)methyl]ethanamine . It appears as a yellow to brown sticky oil to semi-solid .
Molecular Structure Analysis
The InChI code for N-((4-Benzylmorpholin-2-YL)methyl)ethanamine is 1S/C14H22N2O/c1-2-15-10-14-12-16(8-9-17-14)11-13-6-4-3-5-7-13/h3-7,14-15H,2,8-12H2,1H3 . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis
N-((4-Benzylmorpholin-2-YL)methyl)ethanamine has a molecular weight of 234.34 g/mol . It is a yellow to brown sticky oil to semi-solid at room temperature . The compound should be stored at a temperature between 2-8°C .Scientific Research Applications
1. High-Performance Liquid Chromatography and Mass Spectrometry
N-((4-Benzylmorpholin-2-YL)methyl)ethanamine derivatives, such as 2CC-NBOMe and 25I-NBOMe, have been analyzed using high-performance liquid chromatography triple quadrupole mass spectrometry (HPLC/MS/MS). This method is essential for detecting and quantifying these compounds in clinical toxicology testing, especially in cases of emergency department intoxications (Poklis et al., 2013).
2. Pharmacological Research on Histamine Receptors
Certain derivatives of N-((4-Benzylmorpholin-2-YL)methyl)ethanamine have been synthesized and studied for their potential as H1 receptor antagonists. These compounds showed varying degrees of antagonistic activity, with some having weak activity and others exhibiting slightly improved activity, indicating their potential use in the treatment of allergies and related conditions (Walczyński et al., 1999).
3. DNA Binding and Cytotoxicity Studies
Research involving N-((4-Benzylmorpholin-2-YL)methyl)ethanamine derivatives has been conducted to understand their interaction with DNA and their cytotoxic effects. This includes the study of Cu(II) complexes of tridentate ligands derived from these compounds, which have shown DNA binding propensity and minor structural changes in the presence of DNA, along with cytotoxicity against cancer cell lines (Kumar et al., 2012).
4. Psychoactive Substances Research
The neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines, including derivatives of N-((4-Benzylmorpholin-2-YL)methyl)ethanamine, has been explored. This research helps in understanding their mechanisms of action, including their agonistic effects at specific serotonin receptors, contributing to their hallucinogenic activity (Eshleman et al., 2018).
5. Gas Chromatography-Mass Spectrometry for New Psychoactive Substances
Research has also been conducted on the identification of new psychoactive substances like 25X-NBOMe using gas chromatography-mass spectrometry. This method is significant for the routine analysis of these compounds in forensic laboratories, helping in the identification of new drugs of abuse (Lum et al., 2016).
Safety And Hazards
The safety information for N-((4-Benzylmorpholin-2-YL)methyl)ethanamine indicates that it has several hazard statements: H302, H315, H319, H335 . These correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively . The precautionary statements include P261, P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapours/spray and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .
properties
IUPAC Name |
N-[(4-benzylmorpholin-2-yl)methyl]ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-2-15-10-14-12-16(8-9-17-14)11-13-6-4-3-5-7-13/h3-7,14-15H,2,8-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWZANZNCCFYETP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1CN(CCO1)CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10562386 |
Source
|
Record name | N-[(4-Benzylmorpholin-2-yl)methyl]ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10562386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-Benzylmorpholin-2-YL)methyl)ethanamine | |
CAS RN |
868770-14-3 |
Source
|
Record name | N-[(4-Benzylmorpholin-2-yl)methyl]ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10562386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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